molecular formula C15H12BrNO3 B225984 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid

2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid

Cat. No. B225984
M. Wt: 334.16 g/mol
InChI Key: LQVFCWDWBGOMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid, also known as BM 212, is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been found to have potential therapeutic applications due to its anti-inflammatory and analgesic properties.

Mechanism of Action

2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the regulation of inflammation and pain. By inhibiting the activity of COX enzymes, 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has been found to have anti-inflammatory, analgesic, and antioxidant properties. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has also been found to protect against oxidative damage in cells and tissues.

Advantages and Limitations for Lab Experiments

2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has several advantages for lab experiments. It is a well-studied compound that has been extensively characterized for its anti-inflammatory and analgesic properties. It is also relatively easy to synthesize and purify. However, 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, it has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for research on 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212. One area of research could be to investigate its potential as a treatment for inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of research could be to explore its antioxidant properties and its potential as a neuroprotective agent. Additionally, further studies could be conducted to optimize the synthesis of 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 and improve its solubility in water.

Synthesis Methods

2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 can be synthesized through a multi-step process that involves the reaction of 2-bromo-4-methylphenylamine with 2-chlorobenzoic acid. The resulting product is then further reacted with phosgene to obtain the final product, 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid. The synthesis of 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has been optimized to achieve high yields and purity.

Scientific Research Applications

2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has also been shown to have antioxidant properties that can protect against oxidative damage.

properties

Product Name

2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid

Molecular Formula

C15H12BrNO3

Molecular Weight

334.16 g/mol

IUPAC Name

2-[(2-bromo-4-methylphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C15H12BrNO3/c1-9-6-7-13(12(16)8-9)17-14(18)10-4-2-3-5-11(10)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)

InChI Key

LQVFCWDWBGOMQA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O)Br

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O)Br

Origin of Product

United States

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